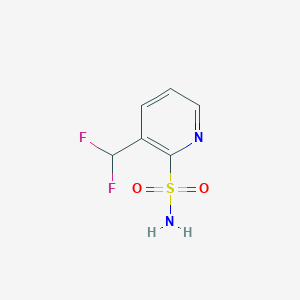
3-(Difluoromethyl)pyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)pyridine-2-sulfonamide is a chemical compound with the molecular formula C6H6F2N2O2S and a molecular weight of 208.19 g/mol This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further substituted with a sulfonamide group
Applications De Recherche Scientifique
3-(Difluoromethyl)pyridine-2-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in the gem-difluoroolefination of aldehydes and ketones.
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies.
Medicine: It is explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
Target of Action
Similar compounds have been used in the agrochemical and pharmaceutical industries , suggesting that its targets could be related to these fields.
Mode of Action
It’s known that the difluoromethyl group and the pyridine moiety in similar compounds can interact with target enzymes through hydrogen bonding .
Biochemical Pathways
Similar compounds have been known to modulate the biological and physiological activity of a compound by enhancing its lipophilicity, bioavailability, and metabolic stability .
Result of Action
Similar compounds have shown to have significant effects in the agrochemical and pharmaceutical industries .
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)pyridine-2-sulfonamide typically involves the difluoromethylation of 2-mercaptopyridine followed by oxidation. The difluoromethylation can be achieved using difluorochloromethane or diethyl bromodifluoromethanephosphonate as reagents . The oxidation step can be carried out using either sodium periodate (NaIO4) with ruthenium chloride (RuCl3) in a mixture of acetonitrile, carbon tetrachloride, and water, or hydrogen peroxide (H2O2) with sodium tungstate (Na2WO4) in methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production. The use of inexpensive raw materials and the avoidance of chromatographic purification make this method suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Difluoromethyl)pyridine-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Sodium periodate (NaIO4) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines and thiols can react with the compound under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfonates.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Comparaison Avec Des Composés Similaires
Difluoromethyl 2-pyridyl sulfone: This compound shares the difluoromethyl group and pyridine ring but differs in the presence of a sulfone group instead of a sulfonamide group.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group attached to a pyridine ring and are used in various pharmaceutical and agrochemical applications.
Uniqueness: 3-(Difluoromethyl)pyridine-2-sulfonamide is unique due to its combination of a difluoromethyl group and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
3-(difluoromethyl)pyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2S/c7-5(8)4-2-1-3-10-6(4)13(9,11)12/h1-3,5H,(H2,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMBIELAZYJYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
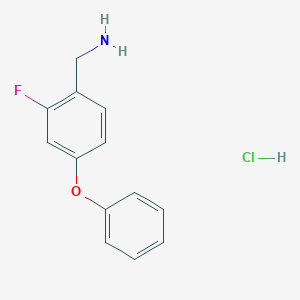
![3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B2796150.png)
![2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2796153.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine](/img/structure/B2796154.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(thiophen-3-yl)acetamide](/img/structure/B2796155.png)
![N-(3,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-2,5,5-trioxo-hexahydro-1H-5lambda6-thieno[3,4-d]imidazol-1-yl]acetamide](/img/structure/B2796156.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2796158.png)
![N-([1,1'-Biphenyl]-4-yl)-1H-indole-3-carboxamide](/img/structure/B2796159.png)
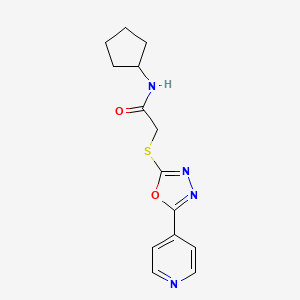
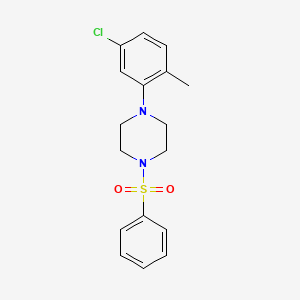
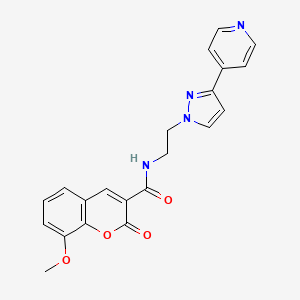

![ethyl 5-[2-(4-fluorophenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2796169.png)
![1-{3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one](/img/structure/B2796170.png)
